Bis(1,3-dimethylbutyl) maleate

描述

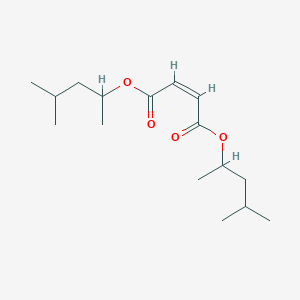

Bis(1,3-dimethylbutyl) maleate is a useful research compound. Its molecular formula is C16H28O4 and its molecular weight is 284.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Bis(1,3-dimethylbutyl) maleate is an ester compound derived from maleic acid and 1,3-dimethylbutanol. Its unique structure and properties make it a subject of interest in various fields, including medicinal chemistry and material science. This article provides a comprehensive overview of the biological activity of this compound, examining its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 284.39 g/mol

- CAS Number : 6433149

The compound features two 1,3-dimethylbutyl groups esterified to a maleic acid backbone, which contributes to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Studies have shown that the compound can scavenge free radicals and inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Effects : In vitro experiments indicate that this compound can reduce the production of pro-inflammatory cytokines in cultured cells.

- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an antitumor agent.

The biological activity of this compound may be attributed to several mechanisms:

- Free Radical Scavenging : The presence of multiple alkyl groups enhances the compound's ability to donate electrons to free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.

Table 1: Summary of Key Research Findings

Detailed Case Study: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with this compound. This study suggests potential for further development as an anticancer therapeutic.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its safety profile. Toxicological assessments are necessary to determine the compound's safety for potential therapeutic use. Current data indicate moderate toxicity levels; however, further studies are warranted to establish a comprehensive safety profile.

科学研究应用

Industrial Applications

-

Plasticizers

- Bis(1,3-dimethylbutyl) maleate is primarily used as a plasticizer in various polymer formulations. It enhances flexibility and durability in materials such as polyvinyl chloride (PVC) and other plastics. The use of this compound helps improve the processing characteristics of these polymers, making them more suitable for various applications including construction materials and consumer goods .

- Surfactants

- Cosmetic and Personal Care Products

- Adhesives and Sealants

Pharmaceutical Applications

This compound has been investigated for its potential use in pharmaceutical formulations:

- Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Research has indicated that derivatives of maleate esters could serve as modulators for CFTR, which is crucial in the treatment of cystic fibrosis. This application highlights the compound's potential role in drug development .

Case Study 1: Plasticizer Performance

In a comparative study on plasticizers for PVC applications, this compound demonstrated superior performance in enhancing flexibility compared to traditional phthalates. The study concluded that its use could lead to safer alternatives in consumer products without compromising material properties .

Case Study 2: Cosmetic Formulation

A formulation study evaluating skin conditioners found that incorporating this compound improved the sensory attributes of lotions significantly compared to formulations without this compound. The results indicated enhanced spreadability and moisturizing effects on the skin .

属性

IUPAC Name |

bis(4-methylpentan-2-yl) (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-11(2)9-13(5)19-15(17)7-8-16(18)20-14(6)10-12(3)4/h7-8,11-14H,9-10H2,1-6H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQQFMVULBBDSP-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)C=CC(=O)OC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C)OC(=O)/C=C\C(=O)OC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026717 | |

| Record name | Bis(1,3-dimethylbutyl) maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-52-2 | |

| Record name | 1,4-Bis(1,3-dimethylbutyl) (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(1,3-dimethylbutyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(1,3-dimethylbutyl) maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,3-dimethylbutyl) maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENEDIOIC ACID (2Z)-, BIS(1,3-DIMETHYLBUTYL) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4640254M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。